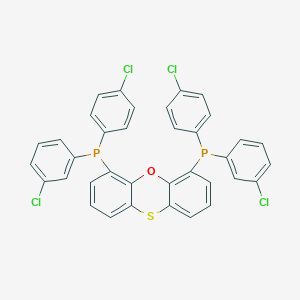
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is a complex organophosphorus compound It is characterized by the presence of multiple chlorophenyl groups attached to a phosphino phenoxathiine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine typically involves the reaction of chlorophenylphosphine with phenoxathiine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient production .
化学反応の分析
Types of Reactions
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of phosphorus-containing compounds with biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which 4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Tris(4-chlorophenyl)phosphine: Another organophosphorus compound with similar structural features.
Bis(4-chlorophenyl) sulfone: A related compound with sulfone groups instead of phosphino groups.
Uniqueness
4,6-Bis((3-chlorophenyl)(4-chlorophenyl)phosphino)phenoxathiine is unique due to its combination of phosphino and phenoxathiine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .
特性
分子式 |
C36H22Cl4OP2S |
|---|---|
分子量 |
706.4 g/mol |
IUPAC名 |
(3-chlorophenyl)-(4-chlorophenyl)-[6-[(3-chlorophenyl)-(4-chlorophenyl)phosphanyl]phenoxathiin-4-yl]phosphane |
InChI |
InChI=1S/C36H22Cl4OP2S/c37-23-13-17-27(18-14-23)42(29-7-1-5-25(39)21-29)31-9-3-11-33-35(31)41-36-32(10-4-12-34(36)44-33)43(28-19-15-24(38)16-20-28)30-8-2-6-26(40)22-30/h1-22H |
InChIキー |
KFYDDYHRCVUKRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)P(C2=CC=C(C=C2)Cl)C3=C4C(=CC=C3)SC5=CC=CC(=C5O4)P(C6=CC=C(C=C6)Cl)C7=CC(=CC=C7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



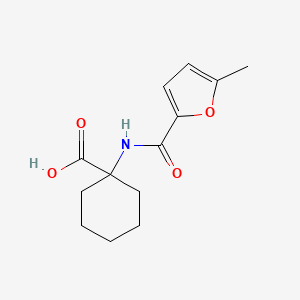
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
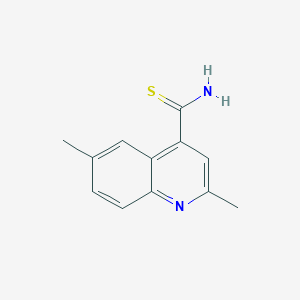
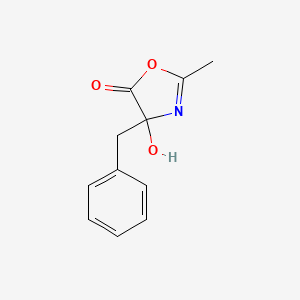
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
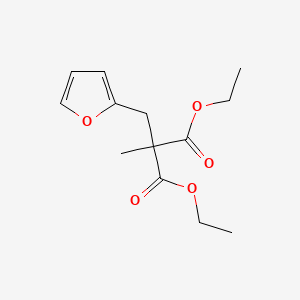

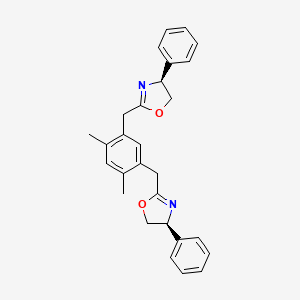
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
